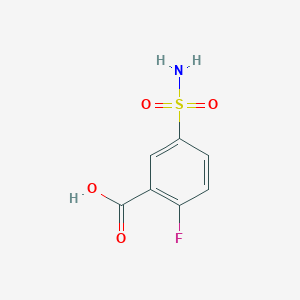

2-Fluoro-5-sulfamoylbenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNOFRJMHLQDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368811 | |

| Record name | 2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658183 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112887-25-9 | |

| Record name | 2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Fluoro-5-sulfamoylbenzoic acid, an important intermediate in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data based on established chemical principles and analogous procedures.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with 2-Fluorobenzoic acid. The pathway involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by amination to form the desired sulfonamide.

The primary steps are:

-

Chlorosulfonation: Reaction of 2-Fluorobenzoic acid with chlorosulfonic acid to yield the intermediate, 2-Fluoro-5-(chlorosulfonyl)benzoic acid.

-

Amination: Subsequent reaction of the sulfonyl chloride intermediate with an ammonia source to produce the final product, this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a robust framework for the synthesis.

Step 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic acid

This step involves the electrophilic substitution of a chlorosulfonyl group onto the 2-fluorobenzoic acid ring.

Reaction Scheme:

Caption: Chlorosulfonation of 2-Fluorobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Comments |

| 2-Fluorobenzoic acid | 140.11 | 445-29-4 | Starting material |

| Chlorosulfonic acid | 116.52 | 7790-94-5 | Reagent and solvent |

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid.

-

Cool the flask to 0-5°C using an ice bath.

-

Slowly add 2-Fluorobenzoic acid portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for several hours to ensure complete conversion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR on a quenched aliquot).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove any remaining acid.

-

Dry the crude product, 2-Fluoro-5-(chlorosulfonyl)benzoic acid, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.[1]

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group with ammonia.

Reaction Scheme:

Caption: Amination of the sulfonyl chloride intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Comments |

| 2-Fluoro-5-(chlorosulfonyl)benzoic acid | 238.62 | 37098-75-2 | Intermediate from Step 1 |

| Aqueous Ammonia (28-30%) | 35.05 | 1336-21-6 | Aminating agent |

| Hydrochloric acid | 36.46 | 7647-01-0 | For acidification |

Experimental Procedure:

-

In a flask, suspend the crude or purified 2-Fluoro-5-(chlorosulfonyl)benzoic acid in a suitable solvent.

-

Cool the suspension in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled suspension with stirring.

-

Allow the reaction mixture to stir at a low temperature and then warm to room temperature over a period of time.

-

Monitor the reaction until the starting material is consumed.

-

Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Chlorosulfonation | 2-Fluorobenzoic acid | Chlorosulfonic acid | 85-95 |

| 2 | Amination | 2-Fluoro-5-(chlorosulfonyl)benzoic acid | Aqueous Ammonia | 80-90 |

Mandatory Visualizations

Overall Synthesis Pathway

Caption: Overall synthesis pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Fluoro-5-sulfamoylbenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 2-Fluoro-5-sulfamoylbenzoic acid, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally similar molecules to provide a comprehensive understanding of its expected characteristics.

Chemical Identity and Structure

This compound is a benzoic acid derivative characterized by the presence of a fluorine atom at the 2-position and a sulfamoyl group at the 5-position. These functional groups are expected to influence the molecule's physicochemical properties, metabolic stability, and biological activity.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 112887-25-9 |

| Molecular Formula | C₇H₆FNO₄S[3] |

| Molecular Weight | 219.19 g/mol [3] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F |

| InChI | InChI=1S/C7H6FNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in the literature. Therefore, the following table includes data for the structurally related compound, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-24-2), to provide an estimate of the expected properties.

Table 2: Physicochemical Properties

| Property | This compound (Predicted/Unavailable) | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (Experimental) |

| Melting Point | Not available | 245-248 °C[4] |

| Boiling Point | Not available | Not available |

| pKa | Not available | Not available |

| Solubility | Not available | DMSO (Slightly), Methanol (Slightly)[4] |

Experimental Protocols

Representative Synthesis of a Sulfamoylbenzoic Acid Derivative

Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

This reaction introduces the sulfonyl chloride group onto the aromatic ring.

-

Materials: 2-Fluorobenzoic acid, Chlorosulfonic acid.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and under anhydrous conditions, slowly add 2-Fluorobenzoic acid to an excess of chlorosulfonic acid at a controlled temperature (typically 0-5°C).

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to ensure the completion of the reaction.

-

The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

The solid product, 2-fluoro-5-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Amination of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

This step converts the sulfonyl chloride to the desired sulfamoyl group.

-

Materials: 2-Fluoro-5-(chlorosulfonyl)benzoic acid, Aqueous ammonia.

-

Procedure:

-

The dried 2-fluoro-5-(chlorosulfonyl)benzoic acid is added portion-wise to a stirred, cooled solution of concentrated aqueous ammonia.

-

The reaction is highly exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, the mixture is stirred for a specified period to ensure complete conversion.

-

The reaction mixture is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

-

The product is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Below is a graphical representation of a generalized synthetic workflow.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the sulfamoylbenzoic acid scaffold is a key feature in several classes of therapeutic agents, suggesting potential biological targets for this molecule.

Carbonic Anhydrase Inhibition

Sulfonamide-containing compounds are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[4] Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer. It is plausible that this compound could exhibit inhibitory activity against one or more carbonic anhydrase isoforms.

The general mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.

Lysophosphatidic Acid (LPA) Receptor Modulation

Recent research has identified sulfamoyl benzoic acid analogues as agonists for the LPA2 receptor, which is involved in cellular processes like apoptosis.[5] This suggests that this compound could potentially interact with LPA receptors, although specific studies are required to confirm this.

Applications in Drug Development

The structural motifs present in this compound make it an interesting candidate for drug discovery and development. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the sulfamoyl and carboxylic acid groups provide sites for further chemical modification to optimize pharmacological properties.[1][2] Derivatives of sulfamoylbenzoic acid have been investigated for various therapeutic applications, including their use as diuretics, antihypertensive agents, and as intermediates in the synthesis of more complex pharmaceuticals.[6]

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While there is a notable lack of specific experimental data for this compound, its structural similarity to well-characterized molecules provides a basis for predicting its chemical behavior and potential biological activities. The synthetic routes and potential signaling pathways discussed in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to fully elucidate the properties and applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 112887-25-9 | MFCD06355945 | this compound [aaronchem.com]

- 4. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | FC86135 [biosynth.com]

- 5. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

An In-depth Technical Guide on 2-Fluoro-5-sulfamoylbenzoic Acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of 2-Fluoro-5-sulfamoylbenzoic acid, focusing on its role as a crucial chemical intermediate in the synthesis of pharmacologically active molecules. While direct studies on the mechanism of action of this compound are not extensively available in the public domain, its application in the development of potent kinase inhibitors and other therapeutic agents provides significant insight into its utility and importance in medicinal chemistry.

Role as a Synthetic Intermediate

This compound is a key building block in the multi-step synthesis of more complex molecules. Its chemical structure, featuring a carboxylic acid, a sulfamoyl group, and a fluorine atom, makes it a versatile scaffold for creating derivatives with specific biological activities.

A notable application of this compound is in the synthesis of kinase inhibitors. For instance, it is a precursor for 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid, a molecule with demonstrated antiproliferative properties.[1] The synthesis involves coupling this compound with a trans-4-(pyrimidin-2-yloxy)cyclohexylamine intermediate.[1]

The general synthetic pathway is outlined below:

Caption: Synthetic route to a kinase inhibitor using this compound.

Biological Activity of Derivatives

The derivatives of this compound have shown significant biological activity, primarily as kinase inhibitors. The sulfonamide and pyrimidine oxygen groups in the derivative can form hydrogen bonds within the ATP-binding pockets of kinases, while the trans-cyclohexyl group engages in hydrophobic interactions.[1]

Quantitative Data

The following table summarizes the available quantitative data for a key derivative of this compound.

| Compound | Biological Activity | Cell Line | In Vitro Data (GI₅₀) | In Vivo Data | Reference |

| 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid | Antiproliferative | NCI-H2228 Lung Cancer | 50 nM | 78% tumor growth inhibition in murine xenograft models (10 mg/kg, oral) | [1] |

Potential Therapeutic Applications of Derivatives

Based on the biological activities of its derivatives, this compound is a valuable starting material for the development of drugs targeting a range of diseases.

-

Oncology : The antiproliferative activity of its kinase inhibitor derivatives suggests potential applications in cancer therapy.[1]

-

HIV : The core structure is used in synthesizing N-benzyl-N'-(4-piperidinyl)urea CCR5 antagonists, which have potential as anti-HIV-1 agents.

-

Gastrointestinal Motility : A patent has described the use of this compound in preparing substituted benzamide derivatives aimed at enhancing gastrointestinal motility.[2]

-

Ectonucleotidase Inhibition : Sulfamoylbenzoic acid derivatives are being explored as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), with some derivatives showing potent inhibition.[3]

The proposed mechanism for how derivatives may interact with kinase ATP-binding pockets is illustrated below.

Caption: Putative binding mode of a derivative within a kinase ATP-binding pocket.

Experimental Protocols

While detailed experimental protocols for the mechanism of action of this compound itself are not available, the synthetic protocol for one of its key derivatives is described.

Synthesis of 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid[1]

Materials:

-

This compound

-

trans-4-(pyrimidin-2-yloxy)cyclohexylamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 equivalent) and trans-4-(pyrimidin-2-yloxy)cyclohexylamine (1.2 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C.

-

Add HATU (1.5 equivalents) and DIEA (3.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 12 hours.

-

Purify the final product using reverse-phase High-Performance Liquid Chromatography (HPLC).

The workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of a bioactive derivative.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. While its own mechanism of action is not well-documented, it serves as a critical starting point for the synthesis of potent and selective bioactive compounds, particularly kinase inhibitors. The functional groups of this molecule provide a rich scaffold for chemical modification, enabling the development of novel therapeutic agents. Further research into the direct biological effects of this compound could reveal additional pharmacological properties.

References

- 1. 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid (2034278-88-9) for sale [vulcanchem.com]

- 2. US4870074A - Substituted benzamide derivatives, for enhancing gastrointestinal motility - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, a key chemical intermediate in the synthesis of the potent loop diuretic, Furosemide. The document details the historical context of its discovery, outlines its synthetic pathways with detailed experimental protocols, and presents its physicochemical and spectroscopic data in a structured format. Furthermore, it explores the biological significance of this compound class, focusing on the mechanism of carbonic anhydrase inhibition, a crucial aspect of the therapeutic action of its derivatives. Visual diagrams are provided to illustrate synthetic workflows and biological signaling pathways, offering a complete resource for researchers in medicinal chemistry and drug development.

Introduction and Historical Context

The discovery of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is intrinsically linked to the development of sulfonamide-based diuretics in the mid-20th century. Following the observation of the diuretic side effects of sulfanilamide, researchers embarked on a quest to synthesize novel sulfonamide compounds with enhanced diuretic efficacy. This led to the development of a wide array of diuretics, including the thiazides and the high-ceiling or loop diuretics.

Furosemide, a powerful loop diuretic, emerged from this research, and its synthesis highlighted the importance of substituted sulfamoylbenzoic acids as key precursors. While the initial synthesis of Furosemide utilized 2,4-dichloro-5-sulfamoylbenzoic acid, this pathway was often hampered by low yields in the final condensation step. The introduction of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid as an alternative intermediate proved to be a significant advancement. French patent 1,396,621 disclosed that the condensation of this fluoro-derivative with furfurylamine could achieve practically quantitative yields, making the industrial production of Furosemide more economically viable.[1] This strategic substitution of a chloro group with a fluoro group at the 2-position of the benzoic acid ring enhanced the reactivity of the molecule in the desired manner, cementing the importance of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Data

Accurate characterization of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is essential for its use in synthesis and for quality control. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

| Property | Value | Reference |

| CAS Number | 4793-22-0 | [2] |

| Molecular Formula | C₇H₅ClFNO₄S | [2] |

| Molecular Weight | 253.64 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 242-245 °C | [3] |

| pKa | 2.51 ± 0.10 (Predicted) | [3] |

| Solubility | Insoluble in water, soluble in organic solvents like DMSO and DMF. |

Table 2: Spectroscopic Data for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

| Spectroscopy Type | Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.60 (s, 1H, COOH), 8.51 (d, J=2.0 Hz, 1H, Ar-H), 8.10 (dd, J=8.2, 2.1 Hz, 1H, Ar-H), 7.82 (s, 2H, SO₂NH₂), 7.79 (d, J=8.3 Hz, 1H, Ar-H). (Data for a closely related isomer) | [4] |

| ¹³C NMR | Data not explicitly found in the searched literature for the target molecule. Predicted shifts would show signals for the carboxyl carbon, and six distinct aromatic carbons, with splitting patterns influenced by the fluorine atom. | |

| Infrared (IR) (KBr pellet) | Main absorptions at: 3110, 3085, 3050 cm⁻¹ (C-H aromatic stretching), 1600, 1570, 1480, 1450 cm⁻¹ (C=C aromatic stretching), 1080 cm⁻¹ (C-Cl aromatic stretching), 840 cm⁻¹ (C-H out-of-plane bending). | [5] |

| Mass Spectrometry (MS) | Specific fragmentation data for the target molecule was not found. However, for the related 4-chloro-3-sulfamoylbenzoic acid, fragmentation in positive ESI mode shows losses of H₂O and NH₃, while in negative ESI mode, losses of CO₂ and SO₂ are observed. | [2] |

Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

The synthesis of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is a multi-step process that starts from commercially available precursors. The most common and industrially significant route begins with 4-chloro-2-fluoro-toluene.

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a three-step process:

-

Photochlorination: The methyl group of 4-chloro-2-fluoro-toluene is chlorinated to form 4-chloro-2-fluoro-benzotrichloride.

-

Chlorosulfonylation: The aromatic ring of 4-chloro-2-fluoro-benzotrichloride is functionalized with a chlorosulfonyl group.

-

Ammonolysis: The chlorosulfonyl group is converted to a sulfamoyl group, and the trichloromethyl group is hydrolyzed to a carboxylic acid.

Detailed Experimental Protocols

The following protocols are based on information provided in patent literature, which outlines the key reaction conditions and steps.

Step 1: Synthesis of 4-chloro-2-fluoro-benzotrichloride

-

Materials: 4-chloro-2-fluoro-toluene, gaseous chlorine.

-

Apparatus: A reaction vessel equipped for photochemical chlorination with a gas inlet, a stirrer, a condenser, and a light source.

-

Procedure:

-

Charge the reactor with 4-chloro-2-fluoro-toluene.

-

Heat the reaction mixture to a temperature between 85°C and 95°C.

-

Bubble gaseous chlorine through the reaction mixture at a controlled flow rate (e.g., 12-16 g/h per mole of starting material) while irradiating with a suitable light source.[1][5]

-

Continue the reaction for approximately 11 to 12 hours, monitoring the progress by analytical methods such as gas chromatography (GC) until the desired conversion is achieved.

-

The resulting product, 4-chloro-2-fluoro-benzotrichloride, can be used in the next step, often without further purification.

-

Step 2: Synthesis of 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid

-

Materials: 4-chloro-2-fluoro-benzotrichloride, sulfuric chlorohydrin (chlorosulfonic acid), sulfuric acid.

-

Procedure:

-

In a suitable reactor, treat 4-chloro-2-fluoro-benzotrichloride with sulfuric chlorohydrin in the presence of sulfuric acid. The molar ratio of sulfuric chlorohydrin to the benzotrichloride derivative should be at least 4:1, and the molar ratio of the benzotrichloride to sulfuric acid should be in the range of 1.0 to 1.3.[1][5]

-

The reaction is typically carried out at an elevated temperature, for instance, by heating the mixture to reflux (around 148-150°C) for about an hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add the reaction mixture dropwise to a mixture of water and ice, ensuring the temperature is maintained below 10°C with vigorous stirring to promote crystallization.

-

The crude product, 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid, precipitates and can be isolated by filtration.

-

Step 3: Synthesis of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid

-

Materials: 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid, ammonium hydroxide, dichloromethane (optional).

-

Procedure:

-

The wet crude product from the previous step can be directly used.

-

Add the crude 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid portion-wise to a concentrated solution of ammonium hydroxide, while maintaining the temperature below 10°C with efficient stirring.

-

Alternatively, the crude product can be dissolved in dichloromethane and then reacted with aqueous ammonium hydroxide.[1][5]

-

After the reaction is complete, the product, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, can be isolated. If a two-phase system is used, the product will be in the aqueous phase as its ammonium salt.

-

Acidification of the aqueous solution will precipitate the final product, which can then be collected by filtration, washed with water, and dried. The purity of the isolated product is reported to be in the range of 94-97% as determined by HPLC.[1][5]

-

Biological Significance and Mechanism of Action

While 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is primarily an intermediate, its structural motif, the sulfamoylbenzoic acid core, is responsible for the biological activity of many diuretic drugs, including Furosemide. These compounds exert their therapeutic effects primarily through the inhibition of carbonic anhydrases (CAs).

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.

The diuretic effect of sulfonamide-based drugs arises from their inhibition of specific CA isoforms in the kidneys. By inhibiting carbonic anhydrase, these drugs disrupt the reabsorption of sodium, chloride, and bicarbonate ions in the renal tubules. This leads to an increase in the excretion of these ions, and consequently, water, resulting in diuresis.

The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This coordination bond effectively blocks the catalytic activity of the enzyme.

Beyond their diuretic effects, derivatives of sulfamoylbenzoic acid have been investigated for other therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer, all of which are linked to the inhibition of specific carbonic anhydrase isoforms.

Conclusion

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a molecule of significant industrial and medicinal importance. Its development marked a key step in the efficient synthesis of the widely used diuretic, Furosemide. This technical guide has provided a detailed overview of its history, synthesis, and characterization, as well as the underlying biological mechanism of action of its derivatives. The information presented herein serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating a deeper understanding of this important pharmaceutical intermediate.

References

- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4793-22-0 CAS MSDS (4-Chloro-2-fluoro-5-sulfamylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Chloro-5-sulphamoylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Fluoro-5-sulfamoylbenzoic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-Fluoro-5-sulfamoylbenzoic acid, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific molecule, this guide draws upon established chemical principles and data from closely related analogs to present a plausible synthesis, potential biological activities, and research applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Properties and Structure

This compound is a trifunctional organic molecule. Its structure, featuring a carboxylic acid, a sulfonamide group, and a fluorine atom on a benzene ring, provides a versatile scaffold for chemical modifications. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.

| Property | Data |

| Molecular Formula | C₇H₆FNO₄S |

| Molecular Weight | 219.19 g/mol |

| CAS Number | 112887-25-9 |

| Predicted XlogP | 0.1 |

| Appearance | White to off-white solid (predicted) |

Synthesis

A potential starting material for this synthesis is 2-fluorobenzoic acid. The proposed synthetic pathway is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

-

In a fume hood, cautiously add 2-fluorobenzoic acid in portions to an excess of chlorosulfonic acid at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

The precipitated 2-fluoro-5-(chlorosulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

-

The crude 2-fluoro-5-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

The solution is cooled to 0 °C and an excess of aqueous ammonia is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the residue is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

The solid this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Potential Biological Activities and Applications

The sulfamoylbenzoic acid scaffold is a well-established pharmacophore found in a variety of clinically used drugs, most notably diuretics and carbonic anhydrase inhibitors. The introduction of a fluorine atom can enhance the biological activity and pharmacokinetic properties of these molecules.

Carbonic Anhydrase Inhibition

Sulfonamides are known to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, edema, and certain types of cancer.[1] It is highly probable that this compound would exhibit inhibitory activity against various CA isoforms. The primary sulfonamide group is crucial for coordinating to the zinc ion in the active site of the enzyme.

Caption: Proposed binding of this compound to the carbonic anhydrase active site.

Other Potential Applications

Derivatives of sulfamoylbenzoic acid have been explored for a range of other biological activities, including:

-

Antibacterial agents: Some sulfonamides interfere with folic acid synthesis in bacteria.

-

Antiviral agents: Certain benzoic acid derivatives have shown activity against viruses like herpes simplex virus.[2]

-

Kinase inhibitors: The benzoic acid scaffold can be used to develop inhibitors of various kinases involved in cell signaling pathways.[3]

The trifunctional nature of this compound makes it an ideal starting point for the synthesis of compound libraries for screening against various biological targets. The carboxylic acid can be converted to amides or esters, and the sulfonamide can be further substituted to explore structure-activity relationships (SAR).

Experimental Workflows for Biological Evaluation

Carbonic Anhydrase Inhibition Assay (Illustrative Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific carbonic anhydrase isoform.

Caption: General workflow for a carbonic anhydrase inhibition assay.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its structural features suggest a strong potential for biological activity, particularly as a carbonic anhydrase inhibitor. The synthetic route proposed in this guide, based on established chemical transformations, offers a viable path for its preparation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The versatility of its functional groups makes it a valuable building block for generating diverse chemical libraries for high-throughput screening, paving the way for the discovery of novel therapeutic agents.

References

- 1. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

Spectroscopic Profiling of 2-Fluoro-5-sulfamoylbenzoic Acid: A Technical Guide

Introduction

2-Fluoro-5-sulfamoylbenzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural features, including a fluorinated aromatic ring, a carboxylic acid, and a sulfonamide group, contribute to its unique physicochemical properties and biological activity. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for structure elucidation, purity assessment, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring this data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are compiled from the analysis of analogous compounds, including 2-halobenzoic acids, fluorinated benzoic acids, and sulfamoylbenzoic acid derivatives. These tables provide a reliable estimation of the expected spectral features.

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.5 | br s | 1H | COOH | Chemical shift can be variable and concentration-dependent. |

| ~8.2 - 8.0 | m | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.8 - 7.6 | m | 1H | Ar-H | Aromatic proton ortho to the sulfamoyl group. |

| ~7.5 - 7.3 | m | 1H | Ar-H | Aromatic proton ortho to the fluorine atom. |

| ~7.4 | s | 2H | SO₂NH₂ | Chemical shift can be variable. |

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~166 | C=O | Carboxylic acid carbonyl carbon. |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-F | Carbon directly attached to fluorine, showing a large coupling constant. |

| ~140 | C-SO₂NH₂ | Aromatic carbon attached to the sulfamoyl group. |

| ~135 | C-COOH | Aromatic carbon attached to the carboxylic acid group. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~118 (d, ²JCF ≈ 20 Hz) | Ar-CH | Aromatic methine carbon ortho to the fluorine, showing a smaller coupling constant. |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-2500 | Broad | O-H Stretch | Carboxylic Acid |

| ~3350, ~3250 | Medium | N-H Stretch | Sulfonamide |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1340, ~1160 | Strong | S=O Asymmetric & Symmetric Stretch | Sulfonamide |

| ~1250 | Medium | C-O Stretch | Carboxylic Acid |

| ~1220 | Medium | C-F Stretch | Aryl Fluoride |

MS (Mass Spectrometry) Data (Electrospray Ionization - ESI)

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 218.0 | [M-H]⁻ | Molecular ion in negative ion mode. |

| 220.0 | [M+H]⁺ | Molecular ion in positive ion mode. |

| 202.0 | [M-OH]⁺ | Fragment from loss of hydroxyl radical. |

| 174.0 | [M-COOH]⁺ | Fragment from loss of the carboxylic acid group. |

| 139.0 | [M-SO₂NH₂]⁺ | Fragment from loss of the sulfamoyl group. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for this compound due to its polarity.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay) are typically sufficient.

-

For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1][2]

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[1]

-

-

Data Acquisition :

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment prior to sample analysis.

-

-

Spectral Interpretation :

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[3]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[3]

-

-

Data Acquisition :

-

Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.[4]

-

-

Data Analysis :

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides further structural confirmation.[4]

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for this compound. By leveraging data from analogous structures and employing standardized experimental techniques, researchers can confidently characterize this important chemical entity.

References

Potential Biological Activities of 2-Fluoro-5-sulfamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2-Fluoro-5-sulfamoylbenzoic acid is limited in publicly available literature. This technical guide synthesizes information based on the activities of structurally related sulfamoylbenzoic acid derivatives, particularly its halogenated analogs, to project its potential pharmacological profile. The quantitative data presented herein is illustrative and intended to provide a framework for potential experimental investigation.

Introduction

This compound is a halogenated aromatic sulfonamide. The presence of the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) functional groups on a benzoic acid scaffold is characteristic of several classes of biologically active compounds. The fluorine substituent at the 2-position can potentially enhance metabolic stability and binding affinity to target proteins. Based on the well-established pharmacology of analogous compounds, this compound is predicted to exhibit diuretic, carbonic anhydrase inhibitory, and antibacterial properties. This document provides an in-depth overview of these potential biological activities, including theoretical mechanisms of action, illustrative quantitative data, detailed experimental protocols for evaluation, and relevant signaling pathways.

Potential Biological Activities

Diuretic Activity

Sulfamoylbenzoic acid derivatives are the chemical backbone of loop diuretics, a major class of drugs used to treat edema and hypertension. These agents act on the thick ascending limb of the Loop of Henle in the kidney.

Mechanism of Action: The proposed mechanism involves the inhibition of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the luminal membrane of the epithelial cells. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water, leading to diuresis.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Mechanism of Action: The unprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion essential for catalysis. Inhibition of carbonic anhydrase in the proximal tubules of the kidney leads to decreased bicarbonate reabsorption and a mild diuretic effect. In the eye, CA inhibition reduces the formation of aqueous humor, making it a target for glaucoma treatment.

Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents. Their mechanism of action is based on the structural similarity to para-aminobenzoic acid (PABA).

Mechanism of Action: Bacteria that synthesize their own folic acid utilize PABA as a precursor. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis. This inhibition disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect.

Data Presentation

The following tables present hypothetical quantitative data for the potential biological activities of this compound and its analogs to serve as a benchmark for future experimental studies.

Table 1: Illustrative Carbonic Anhydrase Inhibition Data

| Compound | Isozyme | Inhibition Constant (Kᵢ) (nM) |

| This compound (Hypothetical) | hCA I | 85 |

| hCA II | 15 | |

| hCA IX | 25 | |

| hCA XII | 10 | |

| Acetazolamide (Reference) | hCA I | 250 |

| hCA II | 12 | |

| hCA IX | 25 | |

| hCA XII | 5.7 | |

| 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (Analog) | hCA I | 70 |

| hCA II | 20 | |

| hCA IX | 30 | |

| hCA XII | 15 |

Table 2: Illustrative In Vivo Diuretic Activity Data in a Rat Model

| Treatment (Oral Dose) | Urine Output (mL/5h) | Na⁺ Excretion (mEq/L) | K⁺ Excretion (mEq/L) | Cl⁻ Excretion (mEq/L) |

| Vehicle (Control) | 1.5 ± 0.2 | 110 ± 10 | 20 ± 3 | 120 ± 12 |

| This compound (10 mg/kg) (Hypothetical) | 5.8 ± 0.5 | 145 ± 15 | 35 ± 4 | 155 ± 18 |

| Furosemide (10 mg/kg) (Reference) | 6.5 ± 0.6 | 150 ± 12 | 40 ± 5 | 160 ± 15 |

| 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (10 mg/kg) (Analog) | 5.2 ± 0.4 | 140 ± 14 | 32 ± 4 | 150 ± 16 |

Table 3: Illustrative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |

| This compound (Hypothetical) | 32 | 64 |

| Sulfamethoxazole (Reference) | 16 | 8 |

| 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (Analog) | 64 | 128 |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Materials:

-

Purified human carbonic anhydrase isozymes (e.g., hCA II)

-

Test compound (this compound) dissolved in DMSO

-

HEPES buffer (10 mM, pH 7.5)

-

Phenol red indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in HEPES buffer.

-

Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (e.g., 25°C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.

-

Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Diuretic Activity Assay in Rats

This protocol assesses the diuretic, natriuretic, and kaliuretic effects of a test compound in a rat model.

Materials:

-

Male Wistar rats (200-250 g)

-

Metabolic cages

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Furosemide (positive control)

-

Normal saline (0.9% NaCl)

-

Flame photometer

-

Chloride analyzer

Procedure:

-

Acclimatize rats to individual metabolic cages for 24 hours with free access to food and water.

-

Fast the rats overnight (18 hours) with free access to water.

-

Administer an oral hydrating load of normal saline (25 mL/kg) to each rat.

-

Divide the rats into groups: vehicle control, positive control (furosemide), and test groups (different doses of this compound).

-

Administer the respective treatments orally.

-

Place the rats back into the metabolic cages and collect urine for a specified period (e.g., 5 hours).

-

Measure the total urine volume for each rat.

-

Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer and chloride analyzer.

-

Calculate and compare the diuretic activity, natriuretic activity, and kaliuretic activity between the groups.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Pathways and Workflows

Signaling Pathway: Carbonic Anhydrase Inhibition in the Renal Proximal Tubule

Caption: Inhibition of carbonic anhydrase in the renal proximal tubule.

Signaling Pathway: Loop Diuretic Action in the Thick Ascending Limb

2-Fluoro-5-sulfamoylbenzoic Acid: A Technical Guide for Aryl Fluorinated Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-5-sulfamoylbenzoic acid as a key aryl fluorinated building block in medicinal chemistry. It covers the compound's physicochemical properties, synthetic methodologies, and its strategic application in the development of therapeutic agents. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and organic synthesis.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Aryl fluorinated building blocks are aromatic compounds that feature one or more fluorine atoms attached to an aromatic ring. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, owing to the unique properties of the fluorine atom. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These influences include enhancing metabolic stability, increasing binding affinity to target proteins, and modulating lipophilicity and bioavailability.[1]

This compound (CAS: 112887-25-9) is a trifunctional building block possessing a carboxylic acid, a sulfonamide, and a fluorine atom on a benzene ring.[2] This specific arrangement of functional groups makes it a versatile intermediate for creating complex molecular architectures and introducing the advantageous properties of fluorine into active pharmaceutical ingredients (APIs).[3][4] While it is a valuable reagent in its own right, its structural analog, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, is a well-documented precursor in the synthesis of various therapeutic agents, offering a valuable comparative model for understanding its reactivity and potential.[5]

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its widely studied chloro-analog are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 112887-25-9[2][6] |

| Molecular Formula | C₇H₆FNO₄S[6][7] |

| Molecular Weight | 219.19 g/mol [6][7][8] |

| Purity | ≥95% - 98%[7][9] |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Solubility | Data Not Available |

Table 2: Physicochemical Properties of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

| Property | Value |

| CAS Number | 4793-24-2[5] |

| Synonyms | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid[5] |

| Molecular Formula | C₇H₅ClFNO₄S[5] |

| Molecular Weight | 253.63 g/mol [5] |

| Appearance | White to slightly yellow solid |

| Melting Point | 245-248 °C[10] |

| Storage | 2-8°C, Refrigerator[5] |

Synthesis and Experimental Protocols

The synthesis of aryl-sulfamoylbenzoic acids typically involves a two-step process starting from a substituted benzoic acid: chlorosulfonation followed by ammonolysis. While a specific protocol for this compound is not detailed in the literature, the following protocol for a related compound illustrates the general methodology.

Representative Protocol: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

This protocol details a common industrial synthesis route for a structurally related sulfamoylbenzoic acid, starting from 2,4-dichlorobenzoic acid.

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

-

Materials: 2,4-Dichlorobenzoic acid, Chlorosulfonic acid, N-methylpyrrolidone (solvent), Sodium sulfate (catalyst).

-

Procedure:

-

Charge a reaction vessel with N-methylpyrrolidone.

-

Add 2,4-dichlorobenzoic acid and sodium sulfate to the solvent.

-

Heat the mixture to approximately 145°C until all solids are dissolved.

-

Carefully add chlorosulfonic acid dropwise to the solution.

-

Maintain the temperature and stir for 5 hours after the addition is complete.

-

Cool the reaction mixture to room temperature. The product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, will precipitate.

-

Isolate the intermediate product via centrifugation or filtration and recover the solvent.

-

Step 2: Ammonolysis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid

-

Materials: 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, Aqueous ammonia (Ammonia water), Ice-salt bath.

-

Procedure:

-

Place the aqueous ammonia in an ammoniation vessel and cool to 0°C using an ice-salt bath.

-

Slowly add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid intermediate from the previous step to the cold ammonia solution, ensuring the temperature does not exceed 10°C.

-

Allow the reaction to stir for 1-2 hours at this temperature.

-

After the reaction is complete, acidify the mixture to precipitate the crude product.

-

Filter the crude 2,4-dichloro-5-sulfamoylbenzoic acid and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol/water to yield the final, high-purity product.

-

Caption: General synthetic workflow for aryl sulfamoylbenzoic acids.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound and its analogs makes them valuable intermediates in the synthesis of a range of therapeutic agents.

Precursor to Diuretics and Carbonic Anhydrase Inhibitors

Substituted sulfamoylbenzoic acids are foundational precursors to loop diuretics. The chloro-analog, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, is a key intermediate for the synthesis of the potent diuretic Furosemide. The sulfonamide moiety is crucial for the diuretic activity, which is achieved through the inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle. Furthermore, the sulfonamide group is a well-known zinc-binding group, making these scaffolds candidates for developing inhibitors of metalloenzymes like carbonic anhydrase.

Caption: Amide formation using the building block's carboxylic acid.

Synthesis of Anti-HIV Agents

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid has been utilized as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives that act as C-C chemokine receptor type 5 (CCR5) antagonists.[5] CCR5 is a critical co-receptor for the entry of the HIV-1 virus into host cells, and its antagonism is a validated therapeutic strategy for combating HIV infection.

The Fluorine Advantage

The presence of the fluorine atom ortho to the carboxylic acid imparts significant electronic effects, increasing the acidity of the carboxyl group compared to its non-fluorinated counterpart.[1] This modification can influence reaction kinetics and the pKa of the final drug molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The C-F bond can also form crucial hydrogen bonds and other non-covalent interactions with target enzymes, potentially increasing binding affinity and drug potency.

Caption: How fluorine's properties improve drug characteristics.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS # 112887-25-9, this compound - chemBlink [ww.chemblink.com]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 112887-25-9 | MFCD06355945 | this compound [aaronchem.com]

- 7. accelachem.com [accelachem.com]

- 8. sulfamic acid suppliers USA [americanchemicalsuppliers.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. 4793-24-2|2-Chloro-4-fluoro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2-Fluoro-5-sulfamoylbenzoic Acid (CAS Number 112887-25-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 2-Fluoro-5-sulfamoylbenzoic acid (CAS 112887-25-9). This guide provides a comprehensive overview based on available information for this compound and closely related sulfamoylbenzoic acid derivatives. All information should be treated as a general guide and verified through independent experimentation.

Core Compound Properties

This compound is a fluorinated aromatic carboxylic acid containing a sulfonamide group. Its structure suggests potential applications in medicinal chemistry, drawing upon the known biological activities of related sulfamoylbenzoic acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112887-25-9 | ChemBlink[1] |

| Molecular Formula | C₇H₆FNO₄S | PubChemLite[2] |

| Molecular Weight | 219.19 g/mol | PubChemLite[2] |

| IUPAC Name | This compound | PubChemLite[2] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F | PubChemLite[2] |

| Predicted XlogP | 0.1 | PubChemLite[2] |

Synthesis and Purification

Postulated Synthesis Pathway

A plausible synthetic route could start from 2-fluorobenzoic acid. The key steps would be:

-

Chlorosulfonation: Reaction of 2-fluorobenzoic acid with chlorosulfonic acid to introduce the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

-

Amination: Subsequent reaction with ammonia to convert the chlorosulfonyl group into the sulfonamide group (-SO₂NH₂).

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

start [label="2-Fluorobenzoic Acid"]; intermediate [label="2-Fluoro-5-(chlorosulfonyl)benzoic Acid"]; end_product [label="this compound\n(CAS 112887-25-9)"];

start -> intermediate [label="Chlorosulfonic Acid"]; intermediate -> end_product [label="Ammonia"]; } } Caption: Postulated synthesis of this compound.

General Experimental Protocol for Synthesis of a Sulfamoylbenzoic Acid Derivative

This protocol is adapted from methods used for similar compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

2,4-dichlorobenzoic acid (starting material for a related compound)[3]

-

Chlorosulfonic acid[3]

-

Sodium sulfate (catalyst)[3]

-

N-Methyl-2-pyrrolidone (NMP) (solvent)[3]

-

Ammonia water[3]

-

Hydrochloric acid[3]

-

Ethanol[3]

Procedure:

-

Sulfurization: In a suitable reaction vessel, combine 2,4-dichlorobenzoic acid, chlorosulfonic acid, sodium sulfate as a catalyst, and NMP as a solvent. Heat the mixture to carry out the sulfurization reaction.[3]

-

Isolation of Intermediate: After the reaction is complete, the mixture is centrifuged to obtain 2,4-dichloro-5-carboxybenzenesulfonyl chloride.[3]

-

Ammoniation: The isolated intermediate is then subjected to ammoniation with ammonia water.[3]

-

Acidification and Washing: The reaction mixture is acidified and then washed with water to obtain the crude product.[3]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like benzoic acid derivatives.[4][5]

General Protocol:

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.[4]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Pharmacological Properties and Biological Activity

The pharmacological profile of this compound has not been specifically reported. However, the sulfamoylbenzoic acid scaffold is a well-known pharmacophore present in several clinically used drugs.

Table 2: Potential Biological Activities of Sulfamoylbenzoic Acid Derivatives

| Biological Activity | Potential Mechanism of Action | References |

| Diuretic | Inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle. | [6] |

| Antihypertensive | Diuretic effect leading to reduced blood volume; potential direct vasodilatory effects. | [7] |

| Antibacterial | Inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. | |

| Carbonic Anhydrase Inhibition | Inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological processes. | [8] |

| Anticancer | Some derivatives have shown antiproliferative activity. | [9] |

| Antimicrobial | Certain derivatives exhibit broad-spectrum antimicrobial activity. | [10] |

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal];

compound [label="Sulfamoylbenzoic Acid Derivative"]; target1 [label="Na-K-Cl Symporter"]; target2 [label="Dihydropteroate Synthase"]; target3 [label="Carbonic Anhydrase"]; effect1 [label="Diuresis / Antihypertensive Effect", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; effect2 [label="Inhibition of Folic Acid Synthesis\n(Antibacterial Effect)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; effect3 [label="Modulation of pH and Ion Transport", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

compound -> target1; compound -> target2; compound -> target3; target1 -> effect1; target2 -> effect2; target3 -> effect3; } } Caption: Potential enzymatic targets of sulfamoylbenzoic acid derivatives.

Hazards and Safety Information

Specific toxicity data for this compound is not available. However, based on information for related compounds, it should be handled with care.

Table 3: Potential Hazards of Sulfamoylbenzoic Acid Derivatives

| Hazard | Description | Precautionary Measures | References |

| Skin Irritation | May cause skin irritation upon contact. | Wear protective gloves and clothing. | [11] |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. | [11] |

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Use in a well-ventilated area or with respiratory protection. | [11] |

| Ingestion | May be harmful if swallowed. | Do not ingest. Seek medical attention if swallowed. | [11] |

| Sensitization | May cause skin sensitization in some individuals. | Avoid prolonged or repeated skin contact. | [11] |

General Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of benzoic acid derivatives. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) and UV detection is typically employed.[12][13]

-

Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically depress and broaden the melting point range.[14]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

sample [label="Sample of\nthis compound"]; hplc [label="HPLC Analysis"]; mp [label="Melting Point\nAnalysis"]; purity [label="Purity Assessment", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; identity [label="Identity Confirmation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

sample -> hplc; sample -> mp; hplc -> purity; mp -> purity; mp -> identity; } } Caption: Workflow for the analytical characterization of this compound.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence and arrangement of the protons and carbons.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the carboxylic acid, sulfonamide, and C-F bond.

General HPLC Protocol Outline:

-

Standard and Sample Preparation: Prepare a stock solution of a reference standard (if available) and the sample in a suitable solvent (e.g., the mobile phase).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Quantification: Determine the purity by comparing the peak area of the analyte in the sample to that of the standard.

This technical guide provides a starting point for researchers interested in this compound. Due to the limited specific data, caution is advised, and all procedures should be performed by qualified personnel in a laboratory setting. Further research is needed to fully characterize the properties and potential applications of this compound.

References

- 1. CAS # 112887-25-9, this compound - chemBlink [ww.chemblink.com]

- 2. PubChemLite - this compound (C7H6FNO4S) [pubchemlite.lcsb.uni.lu]

- 3. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. benchchem.com [benchchem.com]

- 7. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 8. iris.unibs.it [iris.unibs.it]

- 9. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-5-sulfamoylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit hypothetical, experimental protocol for the investigation of 2-Fluoro-5-sulfamoylbenzoic acid as a potential therapeutic agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established methodologies for structurally related sulfonamides. The primary focus is on its potential as a carbonic anhydrase inhibitor, a common target for compounds bearing a sulfamoyl group. The following sections detail a proposed synthesis, a robust in vitro enzyme inhibition assay, and a framework for analyzing potential biological activity.

Introduction

This compound is an aromatic organic compound featuring a carboxylic acid, a fluorine atom, and a sulfonamide group. The presence of the sulfonamide moiety suggests a potential for interaction with zinc-containing enzymes, most notably carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The fluorine substituent may enhance the compound's metabolic stability and binding affinity.

Postulated Biological Activity: Carbonic Anhydrase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of carbonic anhydrase. The unprotonated sulfonamide nitrogen can coordinate to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.

Diagram: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Sulfonamide inhibitor binding to the zinc ion in the carbonic anhydrase active site.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route could involve the chlorosulfonation of 2-fluorobenzoic acid followed by amination.

Materials:

-

2-Fluorobenzoic acid

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ammonium hydroxide

-

Dichloromethane (DCM)

-

Ice

-

Sodium bicarbonate solution

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask, cool chlorosulfonic acid to 0°C.

-

Slowly add 2-fluorobenzoic acid to the cooled chlorosulfonic acid with stirring.

-

Allow the mixture to warm to room temperature and then heat to 70°C for 4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the resulting precipitate with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-5-(chlorosulfonyl)benzoic acid.

-

Dissolve the intermediate in DCM and cool to 0°C.

-

Add an excess of aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Acidify the aqueous layer with concentrated HCl to precipitate the product.

-